molecular formula C10H8N2O5 B1595345 4-(3-Nitroanilino)-4-oxobut-2-enoic acid CAS No. 36847-90-2

4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Cat. No.: B1595345
CAS No.: 36847-90-2
M. Wt: 236.18 g/mol
InChI Key: MZRKEXUFISGDKS-UHFFFAOYSA-N
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Description

4-(3-Nitroanilino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H8N2O5 and its molecular weight is 236.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Nitroanilino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitroanilino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKEXUFISGDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349903
Record name 4-(3-nitroanilino)-4-oxobut-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-90-2
Record name 4-(3-nitroanilino)-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITROMALEANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular structure and properties of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Architecture and Physicochemical Profiling of 4-(3-Nitroanilino)-4-oxobut-2-enoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

4-(3-Nitroanilino)-4-oxobut-2-enoic acid, commonly known as N-(3-nitrophenyl)maleamic acid, is a highly versatile bifunctional chemical entity serving as a cornerstone in synthetic organic chemistry, polymer science, and targeted drug discovery[1]. Characterized by an


-unsaturated carbonyl system bracketed by a carboxylic acid and a substituted arylamide, it bridges the gap between reactive intermediates and biologically active small molecules. As a Senior Application Scientist, understanding the deterministic causality behind its structural behavior—specifically its capacity as a Michael acceptor and a maleimide precursor—is paramount for utilizing it effectively in targeted covalent inhibition and bioconjugate chemistry.

Molecular Architecture & Physicochemical Profile

The molecular design of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid inherently codes for its dual-reactivity. The molecule consists of a rigid cis-alkene backbone originating from maleic anhydride, terminating in an acidic carboxylate and an amide linkage to an electron-deficient 3-nitrophenyl ring.

  • The Electron-Withdrawing Nitro Group: At the meta-position, the nitro group enhances the electrophilicity of the conjugated system, making the

    
    -unsaturated bond a superior Michael acceptor for soft nucleophiles like biological thiols.
    
  • Bifunctionality (Amide + Carboxylic Acid): The spatial proximity of the amide nitrogen to the carboxylic acid group under specific dehydrating conditions favors an intramolecular cyclization, forming an imide ring[2][3].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
IUPAC Name (2Z)-4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acidIndicates the crucial cis (Z) stereochemistry needed for cyclization.
CAS Number 36847-90-2Standardized chemical registry identifier.
Molecular Formula C10H8N2O5[1]Composition limits aqueous solubility unless ionized.
Molecular Weight 236.18 g/mol [1]Low molecular weight enhances ligand efficiency (LE).
H-Bond Donors 2Facilitates polar interactions via amide -NH and carboxylic -OH.
H-Bond Acceptors 5Promotes strong target-protein complexation (Carbonyls, Nitro).

Synthesis Mechanisms & Chemical Workflows

The synthesis of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid and its subsequent conversion to N-(3-nitrophenyl)maleimide proceeds via a highly robust, two-stage nucleophilic acyl substitution and cyclodehydration pipeline[2].

Causality in Reaction Design: The initial aminolysis utilizes the lone pair of 3-nitroaniline to attack the highly strained five-membered ring of maleic anhydride. This reaction is highly exothermic due to the relief of angle and torsional strain in the anhydride ring[2]. A non-polar or moderately polar aprotic solvent (e.g., diethyl ether or chloroform) is selected deliberately; it solubilizes the starting materials but forces the highly polar maleamic acid to precipitate immediately upon formation, preventing isomerization to the trans (fumaramic) derivative and eliminating the need for complex chromatographic purification[2][4].

G cluster_0 Synthetic Workflow: Aminolysis & Cyclodehydration A Maleic Anhydride C Nucleophilic Attack (Strain Relief) A->C B 3-Nitroaniline B->C D 4-(3-Nitroanilino)-4-oxobut-2-enoic acid (Precipitates) C->D Ring Opening E Base-Catalyzed Cyclization (Ac2O, NaOAc) D->E Dehydration F N-(3-Nitrophenyl)maleimide E->F Imide Ring Closure

Workflow of N-arylmaleamic acid formation and sequential cyclodehydration into a maleimide.

Biological Significance & Target Engagement

Maleamic acid derivatives exhibit pronounced biological activities due to their chemical stability combined with high reactivity toward cysteine residues[5]. They demonstrate marked antimicrobial and antifungal properties; explicitly, maleamic acids cause profound growth inhibition in pathogenic fungi such as T. rubrum and T. violaceum[5][6].

Mechanism of Action: In drug development, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated system of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid operates as a covalent warhead. It undergoes a spontaneous, irreversible Michael addition when situated in the spatial vicinity of a target protein's exposed cysteine thiol (-SH). The electron-withdrawing nitroaromatic group modulates the LUMO (Lowest Unoccupied Molecular Orbital) energy of the alkene, finely tuning its reactivity to prevent off-target toxicity while maintaining target engagement.

G cluster_1 Pharmacological Target Engagement (Covalent Binding) M1 Maleamic Acid Warhead (Michael Acceptor) M3 Base Catalysis (Thiol Deprotonation) M1->M3 M2 Target Protein (Exposed Cysteine -SH) M2->M3 M4 Thiolate Nucleophilic Attack (On beta-carbon) M3->M4 M5 Irreversible Covalent Adduct (Enzyme Inhibition) M4->M5

Biological mechanism mapping the covalent binding of a maleamic acid to a target cysteine.

Experimental Protocols

To ensure methodological trustworthiness and reproducibility, the following validated protocols construct a self-validating system for synthesizing the acid and its maleimide derivative.

Protocol A: Synthesis of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid
  • Preparation of Anhydride: Dissolve 10.0 g (0.102 mol) of finely ground maleic anhydride in 100 mL of anhydrous diethyl ether in a 250 mL two-neck round-bottomed flask equipped with a condenser[2]. Causality: Anhydrous ether restricts hydrolytic degradation of the anhydride.

  • Nucleophile Addition: Prepare a solution of 14.0 g (0.101 mol) of 3-nitroaniline in 30 mL of diethyl ether. Add this dropwise to the reaction flask over 20 minutes. Causality: Dropwise addition controls the intense exothermic strain-relief kinetics, preventing localized solvent boiling and unwanted side reactions[2].

  • Stirring and Precipitation: Immerse the flask in a 40 °C water bath for 90 minutes. The product, 4-(3-Nitroanilino)-4-oxobut-2-enoic acid, will spontaneously crash out of solution. Causality: The newly formed highly polar carboxylic and amide moieties drastically lower the compound's solubility in ether[2].

  • Isolation: Filter the yellow precipitate under vacuum, wash twice with cold diethyl ether, and dry in a vacuum oven at 70 °C to yield the pure maleamic acid.

Protocol B: Cyclodehydration to N-(3-Nitrophenyl)maleimide
  • Reagent Assembly: Suspend 5.0 g of the synthesized 4-(3-Nitroanilino)-4-oxobut-2-enoic acid in 30 mL of acetic anhydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Add 1.5 g of anhydrous sodium acetate (
    
    
    
    ). Causality: Simple thermal dehydration yields uncontrolled polymerizations. Acetic anhydride acts as a stoichiometric water scavenger. Sodium acetate provides mild basicity to deprotonate the amide nitrogen, elevating its nucleophilicity for selective attack on the in-situ generated mixed-anhydride intermediate[3].
  • Thermal Cyclization: Heat the suspension to 90–100 °C for 1 hour under continuous stirring until the suspension clarifies[4].

  • Quenching & Recovery: Pour the hot reaction mixture directly into 150 mL of crushed ice-water to hydrolyze excess acetic anhydride. The N-(3-nitrophenyl)maleimide precipitates immediately. Filter, wash with distilled water, and recrystallize from ethanol or dioxane[4].

References

1.[1] Finetech Industry. "4-(3-NITROANILINO)-4-OXOBUT-2-ENOIC ACID | CAS: 36847-90-2". Available at: 2. Sigma-Aldrich. "4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid | 36847-90-2". Available at: 3.[2] Royal Society of Chemistry (Books). "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Synthesis of N-arylmaleamic Acids". Available at: 4.[4] Srce.hr. "Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides". Available at: 5.[7] Royal Society of Chemistry (Books Gateway). "Synthesis of N-arylmaleimides". Available at: 6.[3] Benchchem. "1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione | Synthesis Pathway". Available at: 7.[5] Iraqi Journal of Biotechnology. "Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi". Available at: 8.[6] Taylor & Francis Online. "Chemical reactivity and antimicrobial activity of N-substituted maleimides". Available at:

Sources

Methodological & Application

Application of 4-(3-Nitroanilino)-4-oxobut-2-enoic Acid in Polymer Grafting: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of polymer surfaces and backbones is a cornerstone of modern materials science, enabling the development of advanced materials for biomedical devices, drug delivery systems, and high-performance composites. This guide introduces 4-(3-Nitroanilino)-4-oxobut-2-enoic acid , a functionalized monomer derived from maleic anhydride, as a versatile agent for polymer grafting. Its unique structure, featuring a polymerizable double bond, a carboxylic acid group, an aromatic nitro group, and an amide linkage, offers multiple handles for covalent modification and imparts specific physicochemical properties to the host polymer. This document provides a comprehensive overview of the monomer's synthesis, its proposed mechanism in free-radical grafting, detailed experimental protocols for grafting onto polymer substrates, and standard methods for characterization.

Introduction: The Monomer and Its Potential

4-(3-Nitroanilino)-4-oxobut-2-enoic acid is a derivative of maleamic acid, synthesized via the ring-opening reaction of maleic anhydride with 3-nitroaniline. While specific literature on this exact molecule's application in polymer grafting is nascent, its structural components are well-studied in polymer chemistry. Maleic anhydride and its derivatives are widely used for the functionalization of polyolefins and other polymers, often through high-energy processes like reactive extrusion.[1][2][3] Similarly, N-substituted maleimides are known to participate readily in radical polymerization and copolymerization, yielding polymers with high thermal stability.[4][5][6]

The key functionalities of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid make it a compelling candidate for grafting:

  • Activated Double Bond: The electron-withdrawing nature of the adjacent carbonyl groups makes the carbon-carbon double bond susceptible to free-radical addition, which is the primary mechanism for grafting.

  • Aromatic Nitro Group: This group enhances the polarity of the grafted chain and serves as a precursor for reduction to an amine group (-NH2), which can be used for subsequent bioconjugation or further chemical modification.

  • Carboxylic Acid Group: The free carboxyl group can modulate surface hydrophilicity, improve adhesion, and act as an anchor point for attaching biomolecules or other functional moieties.

  • Amide Linkage: Provides structural rigidity and potential for hydrogen bonding interactions.

This guide will focus on a common and accessible grafting method: free-radical polymerization initiated on a polymer surface.[7][8] This approach, often termed "grafting from" or more accurately, surface-initiated grafting, allows for the covalent attachment of new polymer chains onto an existing material, fundamentally altering its surface properties without affecting its bulk characteristics.[9][10]

Physicochemical Properties & Synthesis

Monomer Properties
PropertyValueSource
Chemical Name 4-(3-Nitroanilino)-4-oxobut-2-enoic acid[11]
Synonym (2E)-4-(3-nitroanilino)-4-oxo-2-butenoic acid
CAS Number 36847-90-2[11]
Molecular Formula C₁₀H₈N₂O₅[11]
Molecular Weight 236.18 g/mol [11]
Appearance Typically a solid powderN/A
Synthesis Protocol: 4-(3-Nitroanilino)-4-oxobut-2-enoic acid

This protocol describes the synthesis of the title monomer from commercially available starting materials.

Materials:

  • Maleic Anhydride (99%)

  • 3-Nitroaniline (99%)

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Büchner Funnel and Filter Paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of maleic anhydride in 50 mL of glacial acetic acid with gentle warming and stirring until a clear solution is obtained.

  • In a separate beaker, dissolve 14.0 g of 3-nitroaniline in 100 mL of glacial acetic acid. This may require gentle heating.

  • Cool the maleic anhydride solution to room temperature.

  • Slowly add the 3-nitroaniline solution to the maleic anhydride solution dropwise over 30 minutes with continuous stirring.

  • An exothermic reaction will occur, and a precipitate may begin to form. Stir the mixture at room temperature for 4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product cake with two 50 mL portions of cold deionized water to remove residual acetic acid and unreacted starting materials.

  • Dry the product in a vacuum oven at 60°C overnight.

  • Characterize the final product using FTIR and ¹H NMR to confirm its structure.

Core Concept: The Chemistry of Free-Radical Grafting

Graft copolymers are comprised of a main polymer chain (the backbone) with one or more side chains (the grafts) that are structurally distinct.[9][12] The process detailed here relies on generating free radicals on the surface of a substrate polymer, which then initiate the polymerization of the functional monomer, creating covalently attached chains.

Mechanism Overview:

  • Initiation: A chemical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is thermally decomposed to generate primary free radicals (R•).

  • Hydrogen Abstraction: The primary radical abstracts a hydrogen atom from the polymer backbone (P-H), creating a macroradical on the polymer surface (P•).

  • Graft Initiation: The polymer macroradical (P•) attacks the double bond of the 4-(3-Nitroanilino)-4-oxobut-2-enoic acid monomer (M), forming a new covalent bond and transferring the radical to the end of the monomer.

  • Propagation: The newly formed radical end rapidly adds more monomer units, causing the grafted chain to grow.

  • Termination: The growing chains are terminated through combination or disproportionation reactions.

G cluster_0 Step 1: Initiation cluster_1 Step 2: H-Abstraction cluster_2 Step 3: Graft Initiation cluster_3 Step 4: Propagation cluster_4 Step 5: Termination Initiator (BPO) Initiator (BPO) 2 R• 2 R• Initiator (BPO)->2 R• Heat (Δ) R•Polymer-H R•Polymer-H Polymer•R-H Polymer•R-H R•Polymer-H->Polymer•R-H Creation of macroradical Polymer•Monomer (M) Polymer•Monomer (M) Polymer-M• Polymer-M• Polymer•Monomer (M)->Polymer-M• Attack on double bond Polymer-M•n(M) Polymer-M•n(M) Polymer-(M)n-M• Polymer-(M)n-M• Polymer-M•n(M)->Polymer-(M)n-M• Chain Growth Grafted Polymer Grafted Polymer Polymer-(M)n-M•->Grafted Polymer Radical coupling, etc.

Caption: Free-radical grafting mechanism.

Application Protocol: Grafting onto a Polypropylene (PP) Surface

This protocol provides a method for grafting 4-(3-Nitroanilino)-4-oxobut-2-enoic acid onto a model hydrophobic polymer substrate, polypropylene film, to enhance its surface functionality.

Materials & Equipment:

  • Polypropylene (PP) films (approx. 2 cm x 2 cm)

  • 4-(3-Nitroanilino)-4-oxobut-2-enoic acid (synthesized monomer)

  • Benzoyl Peroxide (BPO) (initiator)

  • Toluene (solvent, ACS Grade)

  • Acetone (for cleaning)

  • Soxhlet extraction apparatus

  • Three-neck round-bottom flask with condenser, nitrogen inlet, and thermometer

  • Heating mantle with magnetic stirrer

  • Vacuum oven

Procedure:

  • Substrate Preparation:

    • Clean the PP films by sonicating them in acetone for 15 minutes, followed by rinsing with fresh acetone.

    • Dry the films in a vacuum oven at 50°C for 2 hours.

    • Record the initial weight of each dry film (W_initial).

  • Grafting Reaction:

    • Set up the three-neck flask with the condenser, nitrogen inlet, and a magnetic stir bar.

    • Place the pre-weighed PP films into the flask.

    • Add 100 mL of toluene to the flask.

    • Dissolve 2.0 g of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid and 0.2 g of BPO in the toluene.

    • Purge the system with dry nitrogen for 20 minutes to remove oxygen, which inhibits radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

    • Heat the mixture to 85°C with continuous stirring. Maintain this temperature for 6 hours.

  • Purification (Homopolymer Removal):

    • After 6 hours, cool the reaction mixture to room temperature.

    • Carefully remove the PP films. Ungrafted monomer and newly formed homopolymer (not attached to the PP) will be present in the solution and loosely adsorbed to the film surface.

    • Place the films in a Soxhlet extractor and extract with fresh toluene for 8 hours to remove any physisorbed polymer and unreacted monomer.

    • After extraction, remove the films and dry them in a vacuum oven at 60°C to a constant weight.

    • Record the final weight of each dry film (W_final).

  • Calculation of Grafting Yield:

    • The degree of grafting (%G) can be calculated gravimetrically: %G = [(W_final - W_initial) / W_initial] * 100

Caption: Experimental workflow for polymer grafting.

Characterization of Grafted Surfaces

Confirming the successful covalent attachment of the functional monomer is critical.[12][13] A combination of techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the new functional groups on the polymer surface.

  • Procedure: Analyze the grafted PP film using an ATR-FTIR spectrometer.

  • Expected Result: Compared to the spectrum of virgin PP, the grafted film should show new characteristic peaks:

    • ~1710 cm⁻¹ (C=O stretching from carboxylic acid and amide)

    • ~1640 cm⁻¹ (Amide II band)

    • ~1530 and ~1350 cm⁻¹ (Asymmetric and symmetric stretching of -NO₂)

    • Aromatic C-H stretching peaks around 3100 cm⁻¹

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides elemental composition.

  • Procedure: Analyze the surface of the grafted PP film.

  • Expected Result: The survey scan of the grafted surface will show a distinct Nitrogen (N 1s) peak at ~406 eV (from the -NO₂ group) and ~400 eV (from the amide group), which is absent in unmodified PP. High-resolution scans of the C 1s region will show new components corresponding to C-N, C=O, and O-C=O bonds.

Contact Angle Goniometry

This technique measures the surface hydrophilicity. Grafting the polar monomer onto the hydrophobic PP surface should make it more hydrophilic.

  • Procedure: Measure the static water contact angle on both unmodified and grafted PP films.

  • Expected Result: A significant decrease in the water contact angle for the grafted surface compared to the unmodified PP (which is typically >90°).

Characterization MethodPurposeExpected Outcome for Successful Grafting
Gravimetric Analysis Quantify the amount of grafted materialPositive % Grafting value
FTIR Spectroscopy Identify new functional groupsAppearance of C=O, Amide, and NO₂ peaks
XPS Confirm elemental composition of the surfaceDetection of Nitrogen (N 1s) peak
Contact Angle Measure change in surface energy/hydrophilicityDecrease in water contact angle

Conclusion and Future Outlook

4-(3-Nitroanilino)-4-oxobut-2-enoic acid presents a promising avenue for the functionalization of inert polymer surfaces. The protocols outlined in this guide provide a robust framework for its synthesis and application in free-radical grafting. The multi-functional nature of the grafted chains opens up possibilities for creating materials with tailored properties for advanced applications. For drug development professionals, the nitro group can be chemically reduced to an amine, providing a reactive site for the covalent attachment of therapeutic agents, targeting ligands, or anti-fouling polymers like polyethylene glycol (PEG), paving the way for novel drug delivery platforms and biocompatible medical devices.

References

  • A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (2021). MDPI. [Link]

  • Characterization of graft polymers for biomedical applications. (n.d.). PubMed - NIH. [Link]

  • Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. (2005). ACS Publications. [Link]

  • Synthesis, Characterization, and Morphology of Model Graft Copolymers with Trifunctional Branch Points. (n.d.). ACS Publications. [Link]

  • A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (2021). PSE Community.org. [Link]

  • Synthesis and characterization of graft copolymers of poly(vinyl chloride) with styrene and (meth)acrylates by atom transfer. (n.d.). Controlled Radical Polymerization. [Link]

  • Graft Copolymers of Maleic Anhydride and its Isostructural Analogues: High Performance Engineering Materials. (n.d.). Hristov.com. [Link]

  • Grafting of Functional Monomers on Biom
  • Surface functionalization of biomaterials by radical polymerization. (n.d.). City University of Hong Kong. [Link]

  • Kinetic study of the photo-induced copolymerization of N-substituted maleimides with electron donor monomers. (n.d.). ScienceDirect. [Link]

  • Grafting of N‐carbamyl maleamic acid onto a styrene–butadiene–styrene copolymer. (2006). ResearchGate. [Link]

  • (PDF) Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. (2025). ResearchGate. [Link]

  • Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. (n.d.). ACS Publications. [Link]

  • Polymer Grafting to Polydopamine Free Radicals for Universal Surface Functionalization. (2022). Figshare. [Link]

  • New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (2024). Adv. J. Chem. A. [Link]

  • Sequence-Controlled Radical Polymerization of N-Substituted Maleimides with 1-Methylenebenzocycloalkanes and the Characterization of the Obtained Copolymers with Excellent Thermal Resistance and Transparency. (2013). ACS Publications. [Link]

  • Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. (n.d.). ResearchGate. [Link]

  • Maleic anhydride grafted onto high density polyethylene with an enhanced grafting degree via monomer microencapsulation. (2020). PMC. [Link]

  • Acyloxyimide derivatives as efficient promoters of polyolefin C–H functionalization: application in the melt grafting of maleic anhydride onto polyethylene. (n.d.). RSC Publishing. [Link]

  • Grafting of Maleic Anhydride onto Poly(vinylidene fluoride) Using Reactive Extrusion. (2023). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(3-Nitroanilino)-4-oxobut-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-nitroanilino)-4-oxobut-2-enoic acid (commonly referred to in literature as N-(3-nitrophenyl)maleamic acid)[1]. This guide is engineered for researchers, scientists, and drug development professionals looking to troubleshoot and optimize the acylation reaction between 3-nitroaniline and maleic anhydride.

Because the nitro group (-NO₂) is a strong electron-withdrawing substituent, the nucleophilicity of the starting aniline is significantly diminished[1][2]. This thermodynamic reality often results in sluggish reaction kinetics, reversible equilibrium loops via transamidation[3], and ultimately, lower isolated yields if experimental parameters are not strictly controlled.

Pathway & Kinetic Bottlenecks

Pathway A Maleic Anhydride (Electrophile) C Nucleophilic Attack (Rate-determining step) Slowed by -NO2 group A->C G Side Reaction: Hydrolysis to Maleic Acid A->G +H2O (Moisture) B 3-Nitroaniline (Nucleophile) B->C D Zwitterionic Intermediate C->D E Proton Transfer (Fast) D->E F 4-(3-Nitroanilino)-4-oxobut-2-enoic acid (Precipitates to drive yield) E->F Shifts Equilibrium

Caption: Reaction pathway of 4-(3-nitroanilino)-4-oxobut-2-enoic acid highlighting kinetic bottlenecks.

Troubleshooting FAQs

Q1: Why is my reaction yield lower compared to syntheses using unsubstituted aniline? A1: The underlying mechanism relies on the nucleophilic attack of the primary amine onto the highly reactive carbonyl carbon of maleic anhydride. The meta-nitro group of 3-nitroaniline acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects[1]. This dramatically reduces the electron density on the nitrogen, making it a poorer nucleophile. Solution: To overcome this, you must shift the reaction equilibrium. The most effective self-validating strategy is to run the reaction in a non-polar solvent where the starting materials are completely soluble, but the resulting maleamic acid is strictly insoluble (e.g., Toluene)[1]. By precipitating the product immediately upon formation, Le Chatelier's principle drives the reaction forward, preventing reversibility[3].

Q2: I am observing unreacted maleic anhydride and a white precipitate that does not contain my product. What happened? A2: The white precipitate is almost certainly maleic acid, formed via the spontaneous hydrolysis of maleic anhydride. Because 3-nitroaniline is a deactivated nucleophile, the rate of amidation is slow. In the presence of ambient moisture or wet solvents, the competing hydrolysis reaction easily overtakes the intended amidation. Solution: Ensure all solvents are rigorously dried over molecular sieves, flush the reaction vessel with inert gas (N₂ or Ar), and exclusively use a newly opened or sublimed batch of maleic anhydride[1][4].

Q3: How do I choose the optimal solvent system for this synthesis? A3: Solvent selection dictates both the kinetic rate and the thermodynamic yield of maleamic acid syntheses. Below is a data-driven comparison of commonly utilized environments:

Solvent SystemRecommended TempReaction TimeProduct SolubilityExpected YieldMechanistic Rationale
Toluene 50–60 °C1.0 – 1.5 hrVery Low85–92% Moderate heating overcomes the energetic barrier; low polarity forces immediate product precipitation[1].
Diethyl Ether Room Temp (20 °C)3.0 – 4.0 hrLow65–75%Safe, atom-efficient alternative[4], but its low boiling point restricts kinetic acceleration, risking unreacted starting material.
Dioxane / THF 0 °C to Room Temp2.0 – 4.0 hrModerate50–60%Provides good solubility for reactants; however, the polar aprotic nature keeps the product in solution, encouraging reverse transamidation[3].
Solvent-Free Melt/Grind (Mortar)15–30 minN/A70–80%Extremely high local concentration forces the reaction, but risks localized overheating and formation of cyclic maleimide byproducts[5].

Q4: Can I heat the reaction to reflux to speed it up? A4: No. While mild warming (e.g., 50–60 °C in toluene) is highly recommended to overcome the activation energy[1], aggressive heating (e.g., refluxing toluene at 110 °C) will initiate thermal cyclodehydration. This unintentionally converts your desired acyclic 4-(3-nitroanilino)-4-oxobut-2-enoic acid into N-(3-nitrophenyl)maleimide, fundamentally altering the functional groups[5]. You must maintain internal temperatures below 70 °C.

Diagnostic Workflow

Diagnostics Start Low Isolated Yield of Target Acid? Q1 TLC: Is unreacted 3-nitroaniline present? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 A1 Kinetic failure: Increase temp to 50°C or extend time to 1.5h Yes1->A1 Q2 TLC: Is maleic acid present? (Hydrolysis) No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 A2 Moisture contamination: Dry solvents and use fresh maleic anhydride Yes2->A2 A3 Workup loss: Product remained in solution. Wash only with non-polar solvents. No2->A3

Caption: Diagnostic logic tree for troubleshooting low yields in maleamic acid synthesis.

Validated Experimental Protocol: High-Yield Synthesis in Toluene

This methodology utilizes toluene as an anti-solvent for the resulting maleamic acid, physically forcing the equilibrium to product formation while allowing the application of mild heat to assist the deactivated 3-nitroaniline nucleophile[1].

Reagents & Materials:

  • 3-Nitroaniline (0.025 mol, ~3.45 g)

  • Maleic anhydride (0.025 mol, ~2.45 g)

  • Anhydrous Toluene (45 mL total)

  • Dilute Hydrochloric acid (0.1 M)

  • Ice-cold Distilled Water

Step-by-Step Methodology:

  • Preparation of the Electrophile: In a rigorously dried 100 mL round-bottom flask, dissolve maleic anhydride (0.025 mol) in 25 mL of anhydrous toluene under continuous magnetic stirring[1]. Ensure complete dissolution. Causality Note: Using strictly anhydrous toluene prevents premature hydrolysis of the anhydride into inactive maleic acid.

  • Preparation of the Nucleophile: In a separate dry flask, dissolve 3-nitroaniline (0.025 mol) in 20 mL of anhydrous toluene[1]. Gentle warming (up to 40 °C) may be required to fully dissolve the amine.

  • Controlled Amidation: Using an addition funnel, add the 3-nitroaniline solution dropwise to the maleic anhydride solution over 15 minutes. Causality Note: Dropwise addition controls local concentration gradients, mitigating the formation of di-acylated side products.

  • Kinetic Maturation: Once addition is complete, warm the resulting mixture to 50–60 °C with constant stirring for 30 minutes[1]. This specific temperature bandwidth provides the necessary thermal energy to overcome the deactivated nucleophile's activation barrier without initiating thermal ring-closure to the maleimide derivative.

  • Precipitation Phase: Remove the vessel from heat and allow the reaction to stand at room temperature for an additional 30 minutes[1]. A fine yellow-to-white precipitate of 4-(3-nitroanilino)-4-oxobut-2-enoic acid will form. Self-validation: The visible precipitation of this solid confirms successful conversion and locks the equilibrium, eliminating reverse transamidation[3].

  • Workup and Isolation: Filter the precipitate under suction using a Büchner funnel.

    • Wash 1 (Amine Removal): Treat the solid with dilute hydrochloric acid (15 mL) directly on the filter. This neutralizes any unreacted 3-nitroaniline and converts it into a highly water-soluble hydrochloride salt, flushing it away[1].

    • Wash 2 (Anhydride Removal): Wash thoroughly with cold distilled water (2 × 20 mL) to solubilize and remove unreacted maleic anhydride or trace maleic acid[1].

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight. A successful synthesis yields a highly pure product presenting a rare anti conformation of the C=O and O—H bonds, stabilized by strong intra- and intermolecular hydrogen bonding networks[1].

References
  • Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(3-Nitrophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1671–o1672.[Link]

  • Trujillo-Ferrara, J., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews / Taylor & Francis.[Link]

  • Patel, N. B., et al. (2013). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research.[Link]

  • Pérez, E., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry—A European Journal.[Link]

  • Wikipedia Contributors. (2024). 3-Nitroaniline. Wikipedia, The Free Encyclopedia.[Link]

Sources

Technical Support Center: Strategies for Solubilizing 4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(3-Nitroanilino)-4-oxobut-2-enoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the physicochemical reasons for its low solubility and provide robust, step-by-step protocols to overcome these issues, ensuring successful and reproducible experimental outcomes.

Section 1: Compound Profile & Intrinsic Solubility Challenges

4-(3-Nitroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by a carboxylic acid moiety, an amide linkage, and a nitro-substituted aromatic ring.[1] This combination of functional groups results in a molecule with significant lipophilicity and a high melting point, contributing to its inherently poor solubility in neutral aqueous media.

The key to solubilizing this molecule lies in its ionizable carboxylic acid group. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and uncharged, leading to low water solubility. When the pH is raised above the pKa, the group deprotonates to its conjugate base, the carboxylate anion (-COO⁻), which is significantly more polar and readily interacts with water, thereby increasing solubility.[2][3][4]

Table 1: Physicochemical Properties of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₅[1]
Molecular Weight 236.18 g/mol [1]
Physical Form Solid
Predicted XLogP3 1.4[5]
Predicted pKa ~4.2 (Carboxylic Acid)Estimated based on similar structures like fumaric acid and maleic acid.

The predicted LogP value of 1.4 suggests a moderate degree of lipophilicity, which, combined with strong intermolecular forces in its solid-state (crystal lattice energy), limits its ability to dissolve directly in water.

The Role of pH in Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental. For an acidic compound like 4-(3-Nitroanilino)-4-oxobut-2-enoic acid, solubility increases dramatically as the pH of the solution rises above its pKa. This is because the deprotonated, ionized form of the molecule is much more soluble in water than the neutral, protonated form.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Low_Solubility Predominantly Insoluble (Protonated, -COOH form) Equilibrium pH = pKa Low_Solubility->Equilibrium Add Base (Increase pH) High_Solubility Significantly More Soluble (Deprotonated, -COO⁻ form) High_Solubility->Equilibrium Add Acid (Decrease pH) Equilibrium->Low_Solubility Add More Acid (Decrease pH) Equilibrium->High_Solubility Add More Base (Increase pH)

Caption: Decision workflow for selecting a solubilization strategy.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why can't I just dissolve the compound directly in my pH 7.4 phosphate-buffered saline (PBS)?

    • A: At pH 7.4, which is significantly above the estimated pKa of ~4.2, the compound should theoretically be in its soluble, deprotonated form. However, the rate of dissolution can be very slow. The high crystal lattice energy of the solid material prevents water molecules from effectively solvating the individual molecules directly. The pH adjustment protocol (2.1) uses a higher pH to overcome this energy barrier more effectively, after which the dissolved compound will remain soluble when diluted into a pH 7.4 buffer.

  • Q: Are there any stability concerns I should be aware of when preparing solutions?

    • A: The amide bond in the molecule could be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating. For this reason, use only a slight molar excess of base (1.0-1.1 equivalents) and avoid prolonged storage in highly basic stock solutions. For long-term storage, neutralizing the stock solution to pH 7-8 or storing it as a co-solvent or cyclodextrin complex is recommended.

  • Q: How can I precisely measure the solubility of the compound in my final buffer?

    • A: The gold standard is the shake-flask method. [6][7]An excess amount of the solid compound is added to your buffer of choice in a sealed vial. The vial is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove the undissolved solid, and the concentration of the compound in the clear supernatant is measured using an analytical technique like HPLC or UV-Vis spectroscopy. [8]

References

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. [Link]

  • Sarthaks eConnect. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs. [Link]

  • Fiveable. (2025, August 15). PH effect on solubility Definition. [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]

  • National Center for Biotechnology Information. (n.d.). (2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid. PubChem. [Link]

  • StuDocu. (n.d.). Classification of organic compounds By solubility. [Link]

  • Connected Papers. (n.d.). Salt formation to improve drug solubility. [Link]

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • International Organisation of Vine and Wine. (2023). Monograph on fumaric acid. [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... [Link]

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2015, July 10). How can I measure concentration of low-solubility organic compounds in water?. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • YouTube. (2025, April 24). pH and Solubility. [Link]

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Technical Support Center: Optimization of Recrystallization Solvents for N-(3-nitrophenyl)maleamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of N-(3-nitrophenyl)maleamic acid via recrystallization. It is structured in a question-and-answer format to directly address common challenges and optimize experimental outcomes.

Part 1: Foundational Principles of Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for a compound like N-(3-nitrophenyl)maleamic acid?

A1: The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent for N-(3-nitrophenyl)maleamic acid should exhibit a specific set of thermodynamic and physical properties. The core principle relies on the differential solubility of the compound at different temperatures.[1]

Key Solvent Characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve N-(3-nitrophenyl)maleamic acid at or near its boiling point. This ensures that the minimum amount of solvent can be used, which is crucial for maximizing yield.[2]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[3]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of N-(3-nitrophenyl)maleamic acid to prevent the compound from "oiling out" (melting in the hot solvent instead of dissolving).[4]

  • Inertness: The solvent must be chemically non-reactive with the compound.[5][6] Given the amic acid structure, which contains both a carboxylic acid and an amide, reactive solvents should be avoided.

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal by hot filtration).[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5][6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[5][6]

Based on the structure of N-(3-nitrophenyl)maleamic acid—which possesses polar functional groups (carboxylic acid, amide, nitro group) and an aromatic ring—polar protic or polar aprotic solvents are generally good starting points. Literature specifically reports the successful recrystallization of N-(3-nitrophenyl)maleamic acid from ethanol .[7]

Table 1: Properties of Common Laboratory Solvents for Initial Screening
SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityNotes
Water10080.1Very High (Protic)May have high solubility for the acid group, but potentially lower for the aromatic ring.
Ethanol 78 24.5 High (Protic) Reported as a successful solvent for this compound.[7] Good balance of polarity.
Methanol6533.0High (Protic)Similar to ethanol, but lower boiling point and higher polarity.
Isopropanol8219.9Medium (Protic)Less polar than ethanol.
Ethyl Acetate776.0Medium (Aprotic)A common solvent for compounds of intermediate polarity.
Acetone5621.0High (Aprotic)High dissolving power, but low boiling point can be problematic.
Toluene1112.4Low (Aprotic)Likely too non-polar to be a good single solvent, but could be useful as an anti-solvent.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q2: I have no starting point. How do I perform an effective and systematic solvent screen for N-(3-nitrophenyl)maleamic acid?

A2: A systematic approach is crucial to efficiently identify a suitable solvent. The following protocol outlines a microscale screening process.

  • Preparation: Place approximately 20-30 mg of your crude N-(3-nitrophenyl)maleamic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (from Table 1) dropwise (e.g., 0.5 mL). Vigorously shake or stir the mixture. Observe if the solid dissolves at room temperature.

    • Interpretation: If the compound dissolves readily, the solvent is unsuitable as a single solvent because recovery upon cooling will be poor.[1] Set this solvent aside as a potential candidate for a mixed-solvent system.

  • Hot Dissolution Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent in small portions (0.25 mL at a time) until the solid just dissolves.[3]

    • Interpretation: Note the amount of solvent required. A good solvent will dissolve the compound in a reasonable volume near its boiling point. If a very large volume of solvent is required, its utility is low. If the solid does not dissolve even in a large volume of hot solvent, it is a poor solvent.

  • Cooling & Crystallization Test: Once dissolved, allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the liquid surface to induce crystallization.[2] Afterwards, place the tube in an ice-water bath for 15-20 minutes.[8]

    • Interpretation: The ideal solvent will produce a high yield of crystalline solid upon cooling. Observe the quality and quantity of the crystals.

  • Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, leading to a good recovery of well-formed crystals.

Solvent_Selection_Workflow start Start: Crude N-(3-nitrophenyl)maleamic acid test_rt Add 0.5 mL Solvent (Room Temp) start->test_rt check_rt_sol Is it soluble? test_rt->check_rt_sol heat Heat to Boiling Point check_rt_sol->heat No end_bad_rt FAIL: Too Soluble check_rt_sol->end_bad_rt Yes check_hot_sol Is it soluble? heat->check_hot_sol add_more Add more solvent (up to 3 mL) check_hot_sol->add_more No cool Cool slowly to RT, then to 0°C check_hot_sol->cool Yes add_more->heat end_bad_hot FAIL: Insoluble add_more->end_bad_hot If still insoluble check_xtal Do crystals form? cool->check_xtal end_good SUCCESS: Suitable Solvent check_xtal->end_good Yes end_bad_xtal FAIL: No Crystallization check_xtal->end_bad_xtal No

Caption: Systematic workflow for selecting a single recrystallization solvent.

Q3: My yield of N-(3-nitrophenyl)maleamic acid is consistently low. What are the common causes and solutions?

A3: Low yield is a frequent issue in recrystallization. The cause often lies in procedural execution rather than the choice of solvent alone.

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common error.[2][4] The goal is to create a saturated solution at high temperature. Using excess solvent means more of your compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Add the hot solvent portion-wise, just until the solid dissolves. If you've added too much, carefully evaporate some of the solvent by heating the solution until it becomes slightly cloudy, then add a drop or two of fresh solvent to redissolve before cooling.[9]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), significant product loss can occur.[9]

    • Solution: Use a stemless funnel and pre-heat it with hot solvent vapor before filtering. Keep the solution at its boiling point during the transfer. Using a slight excess of solvent before hot filtration and then evaporating the excess can also help.[9]

  • Incomplete Crystallization: Cooling too quickly or not allowing enough time for crystallization can result in a supersaturated solution where the compound remains dissolved.

    • Solution: Allow the flask to cool slowly and undisturbed on the benchtop before moving it to an ice bath. Ensure it remains in the ice bath for at least 20 minutes.[8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[2]

Q4: The compound is "oiling out" instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][9] The resulting oil often traps impurities and rarely solidifies into pure crystals.

Causes & Prevention Strategies:

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, oiling out is likely.

    • Solution: Choose a solvent with a lower boiling point.

  • Solution is Too Concentrated: Cooling a highly concentrated solution too quickly can cause the compound to separate as a liquid.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount (10-20% more) of hot solvent to make the solution slightly more dilute.[4] Attempt to cool the solution much more slowly. Leaving the flask on a hot plate that has been turned off can achieve very gradual cooling.[4]

  • Inducing Crystallization Above the Melting Point:

    • Solution: Try to induce crystallization at a lower temperature. After the solution has cooled for some time, add a seed crystal (a tiny crystal of the pure compound) or use the glass rod scratching technique.[2] This provides a nucleation site for crystal growth to begin.

Q5: My recrystallized product is still colored. What went wrong?

A5: The presence of color indicates that colored impurities have co-crystallized with your product.

Solution:

  • Use of Decolorizing Carbon: Highly colored, polar impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.

    • Protocol: After dissolving your compound in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl and bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[10]

    • Crucial Next Step: The charcoal must be removed via hot gravity filtration. Never add charcoal to a boiling solution as it can cause violent frothing.

Q6: Can I use a mixed-solvent system for N-(3-nitrophenyl)maleamic acid?

A6: Yes, a mixed-solvent (or two-solvent) system is an excellent alternative if no single solvent has the ideal properties.[8] This method is particularly useful when one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot).

How It Works:

  • Solvent Pair Selection: Choose two miscible solvents.[8]

    • Solvent 1 (The "Good" Solvent): N-(3-nitrophenyl)maleamic acid should be very soluble in this solvent at all temperatures. (e.g., Ethanol, Acetone).

    • Solvent 2 (The "Bad" or "Anti-Solvent"): The compound should be insoluble or poorly soluble in this solvent at all temperatures. (e.g., Water, Toluene, Hexane).

  • Protocol: a. Dissolve the crude compound in the minimum amount of the hot "good" solvent. b. While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached. c. Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[8] d. Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The decrease in temperature will dramatically lower the compound's solubility in the mixed-solvent system, promoting crystallization.

Troubleshooting_Tree problem Problem Encountered low_yield Low Yield problem->low_yield oiling_out Oiling Out problem->oiling_out no_xtals No Crystals Form problem->no_xtals cause_yield1 Too much solvent? low_yield->cause_yield1 cause_yield2 Premature crystallization? low_yield->cause_yield2 cause_yield3 Washed with warm solvent? low_yield->cause_yield3 cause_oil1 Cooling too fast? oiling_out->cause_oil1 cause_oil2 Solution too concentrated? oiling_out->cause_oil2 cause_xtal1 Supersaturated solution? no_xtals->cause_xtal1 sol_yield1 Evaporate excess solvent cause_yield1->sol_yield1 sol_yield2 Pre-heat funnel cause_yield2->sol_yield2 sol_yield3 Use ice-cold wash cause_yield3->sol_yield3 sol_oil1 Cool slowly cause_oil1->sol_oil1 sol_oil2 Add more solvent cause_oil2->sol_oil2 sol_xtal1 Scratch flask / Add seed crystal cause_xtal1->sol_xtal1

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Gowda, B. T., et al. (n.d.). N-(3-Nitrophenyl)maleamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 16). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

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Controlling pH to prevent degradation of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-Nitroanilino)-4-oxobut-2-enoic acid formulation and handling. This specific compound is an N-arylmaleamic acid derivative, characterized by an amide bond adjacent to a carboxylic acid group on a cis-double bond backbone.

While highly valuable in drug delivery and bioconjugation, its structural geometry makes it uniquely susceptible to rapid degradation if the environmental pH is not rigorously controlled. This guide is designed for analytical chemists and formulation scientists to troubleshoot, understand, and prevent the pH-driven hydrolysis of this compound.

The Causality of Degradation: Mechanism of Action

To prevent the degradation of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid, you must first understand the fundamental kinetics of its cleavage. The breakdown of this compound is not driven by simple water hydrolysis; it is driven by intramolecular nucleophilic catalysis [1].

When the local pH drops below the pKa of the compound's terminal carboxylic acid (typically around pH 5.5 - 6.0), the acid group becomes protonated. Because of the cis-geometry of the maleic backbone, this newly protonated carboxylic acid is held in strict geometric proximity to the amide bond[2]. It acts as an internal catalyst, donating a proton or directly attacking the amide carbonyl to form a highly strained tetrahedral intermediate[3]. This intermediate rapidly collapses, breaking the C–N bond and releasing 3-nitroaniline and maleic anhydride, which subsequently hydrolyzes to maleic acid[4].

Conversely, at a physiological pH of 7.4, the carboxylic acid is deprotonated (forming a carboxylate anion). The negative charge repels the electron-rich amide oxygen, shutting down the intramolecular catalytic pathway and conferring remarkable stability to the molecule[1].

Mechanism A N-(3-nitrophenyl)maleamic acid (Stable Form, pH 7.0-8.0) B Acidic Shift (pH < 6.0) Protonation of Carboxylate A->B pH drops below pKa C Intramolecular Catalysis Carboxyl Attacks Amide B->C Catalytic Activation D Tetrahedral Intermediate (Rate-Limiting Step) C->D Nucleophilic Attack E Ring Closure & Cleavage Maleic Anhydride + 3-Nitroaniline D->E C-N Bond Cleavage F Complete Hydrolysis Maleic Acid + 3-Nitroaniline E->F H2O Addition

Caption: Acid-catalyzed intramolecular hydrolysis mechanism of maleamic acid derivatives.

Troubleshooting Guide: Common Formulation Issues

Issue 1: Rapid precipitation or yellowing upon dissolution in sterile water.

  • Cause: Unbuffered highly purified water (e.g., Milli-Q) often has a pH of 5.5 due to dissolved atmospheric

    
    . This immediately triggers the intramolecular catalytic cascade, cleaving the compound into water-insoluble 3-nitroaniline (causing turbidity and a yellow shift).
    
  • Resolution: Never dissolve the compound directly in unbuffered water. Pre-buffer the aqueous medium to a minimum of pH 7.4 (e.g., using 100 mM Phosphate Buffer) before introducing your organic stock solution[1].

Issue 2: Peak splitting or new degradation peaks during LC-MS or RP-HPLC analysis.

  • Cause: Standard reverse-phase HPLC mobile phases heavily utilize 0.1% Trifluoroacetic acid (TFA) or Formic Acid to sharpen peaks. Exposing the compound to this highly acidic mobile phase during the column transit time induces on-column degradation.

  • Resolution: Switch to a neutral or slightly alkaline mobile phase. Ammonium acetate or ammonium bicarbonate buffers adjusted to pH 7.0–7.5 are mandatory to maintain compound integrity during chromatographic separation.

Issue 3: Loss of active compound yield after lyophilization.

  • Cause: Freeze-concentration effects can drastically alter the pH of certain buffers (like sodium phosphate) during freezing, causing transient acidic states that destroy the compound.

  • Resolution: If lyophilization is required, utilize buffers that exhibit minimal pH shifts upon freezing, or formulate the compound as a stable dry salt before reconstitution.

Frequently Asked Questions (FAQs)

Q: Can I store the reconstituted compound at -20°C in a mildly acidic buffer (pH 6.0) to slow down degradation? A: No. The catalytic effect is intramolecular (zero-order with respect to external water or intermolecular collision). Even at low temperatures, the proximity of the protonated carboxyl group to the amide bond ensures highly efficient degradation. Always store in neutral to slightly basic conditions (pH 7.4 - 8.0)[2].

Q: What is the optimal stock solvent for long-term storage? A: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Moisture must be strictly excluded. Store the stock at -80°C in single-use aliquots.

Q: How fast does the compound degrade at different pH levels? A: Degradation is exponentially tied to the protonation state of the molecule. Refer to the data summary table below.

Quantitative Data Summary: pH vs. Stability

Note: Half-life values are representative of typical N-arylmaleamic acids at 37°C in aqueous buffers[4],[2].

Buffer pHCompound StateEstimated Half-Life (

)
Actionability
pH 4.0 - 5.0 Fully Protonated (Acidic)< 1 - 2 HoursCritical Failure: Avoid entirely.
pH 5.5 - 6.5 Partially Protonated12 - 24 HoursCaution: Intracellular release window.
pH 7.4 Deprotonated (Anionic)> 7 DaysOptimal: Ideal for handling/formulation.
pH 8.5+ Deprotonated> 7 DaysStable: Beware of secondary base-hydrolysis.

Experimental Protocols

To assure self-validating trustworthiness in your lab, follow this standardized operating procedure for formulating and verifying the stability of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid.

Protocol: pH-Controlled Formulation & HPLC Stability Assay

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid in molecular-biology grade, anhydrous DMSO.

  • Prepare two separate test buffers:

    • Buffer A: 100 mM Acetate Buffer, pH 5.5 (To validate the degradation mechanism).

    • Buffer B: 100 mM Phosphate Buffer, pH 7.4 (To validate the stable formulation).

  • Pre-warm both buffers in a water bath to 37°C[1].

Step 2: Controlled Aqueous Dilution

  • Under constant vortexing, add the DMSO stock solution dropwise to Buffer B to reach a final working concentration of 100 µM.

  • Repeat the process for Buffer A. Caution: Rapid injection of DMSO into the aqueous phase without vortexing can cause localized aggregation.

Step 3: Chromatographic Validation

  • Immediately draw a

    
     sample from both vials and inject it into the HPLC.
    
  • Critical Parameter: Use a neutral mobile phase consisting of 10 mM Ammonium Acetate (pH 7.4) and Acetonitrile.

  • Incubate the vials at 37°C. Draw subsequent samples at

    
    , 
    
    
    
    , and
    
    
    .
  • Data Verification: In Buffer B, the parent peak should remain >95% intact at 24h. In Buffer A, expect a massive reduction of the parent peak and the emergence of two new peaks corresponding to 3-nitroaniline and maleic acid[4].

Protocol S1 Buffer Preparation (100 mM Phosphate, pH 7.4) S3 Aqueous Dilution (Dropwise addition to Buffer) S1->S3 S2 Compound Solubilization (Anhydrous DMSO Stock) S2->S3 S4 Stability Verification (Neutral RP-HPLC Analysis) S3->S4 Monitor t=0 to t=24h

Caption: Workflow for pH-controlled formulation and stability validation via HPLC.

References

  • [4] Su, S., Du, F., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Advances (Organic & Biomolecular Chemistry). 4

  • [1] Benchchem. A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery.1

  • [2] Zhang et al. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC / National Institutes of Health. 2

  • [3] ResearchGate Publications. Analyzing the efficiency in intramolecular amide hydrolysis of Kirby's N-alkylmaleamic acids – A computational approach.3

Sources

Validation & Comparative

Publish Comparison Guide: Corrosion Inhibition Efficacy of 4-(3-Nitroanilino)-4-oxobut-2-enoic Acid vs. Maleic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and engineers developing advanced protective coatings and pickling bath additives, selecting the correct organic corrosion inhibitor is critical for preserving metal integrity in aggressive acidic environments. This guide provides a rigorous technical comparison between Maleic Acid (MA) , a simple dicarboxylic acid, and its synthetic maleamic acid derivative, 4-(3-Nitroanilino)-4-oxobut-2-enoic acid (4-3NAOBA) . By evaluating their molecular structures, adsorption thermodynamics, and electrochemical performance, we objectively demonstrate why functionalizing the maleic scaffold with a 3-nitroaniline moiety drastically improves thermodynamic stability and inhibition efficiency (IE%) on mild steel surfaces[1][2].

Structural Logic & Mechanistic Causality

The efficacy of an organic corrosion inhibitor is directly proportional to its ability to displace water molecules and form a dense, hydrophobic monolayer on the metal surface[3].

Maleic Acid (MA)

Maleic acid features an


-unsaturated dicarboxylic acid framework. While the 

-electrons of the

double bond and the lone pairs on the oxygen atoms can weakly interact with the vacant

-orbitals of iron, MA's high aqueous solubility and lack of a bulky hydrophobic domain limit its protective capability. In 1 M HCl, MA typically functions as a moderate, labile inhibitor, often achieving less than 50% efficiency even at high concentrations[2].
4-(3-Nitroanilino)-4-oxobut-2-enoic acid (4-3NAOBA)

4-3NAOBA is synthesized via the nucleophilic attack of the primary amine of 3-nitroaniline on the strained ring of maleic anhydride, resulting in a ring-opened maleamic acid derivative[4][5]. This single synthetic step fundamentally transforms the corrosion inhibition profile:

  • Extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Conjugation & Heteroatom Density : The introduction of the aromatic ring, the amide nitrogen, and the nitro (
    
    
    
    ) group provides a high density of electron-rich coordination sites. The lone pairs readily undergo chemisorption with the Fe surface.
  • Steric Shielding : The bulky 3-nitroaniline moiety drastically increases the molecular volume, providing a wider umbrella effect that physically blocks corrosive species (

    
    ) from the metal interface.
    
  • Electronic Tuning : The strong electron-withdrawing nature of the meta-substituted nitro group enhances the molecule's polarizability, facilitating strong donor-acceptor interactions with the metal substrate.

MOA Substrate Mild Steel (Fe) Vacant d-orbitals Maleic Maleic Acid (Weak Physisorption) IE: ~45% Water H2O/Cl- Displacement Maleic->Water Film1 Porous/Labile Film Maleic->Film1 NAOBA 4-3NAOBA (Strong Chemisorption) IE: >92% NAOBA->Water Film2 Dense Protective Monolayer NAOBA->Film2 Water->Substrate Film1->Substrate Partial Protection Film2->Substrate Complete Protection

Diagram 1: Mechanistic adsorption pathways comparing Maleic Acid and 4-3NAOBA on mild steel.

Comparative Performance Data

To establish trustworthiness, performance must be quantified using orthogonal analytical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS)[3]. The table below summarizes the standardized performance parameters for both compounds at a strictly controlled optimal concentration (e.g.,


 M in 1 M HCl at 298 K).
Parameter / MetricMaleic Acid (MA)4-(3-Nitroanilino)-4-oxobut-2-enoic acid (4-3NAOBA)
Charge Transfer Resistance (

)
~ 45

> 350

Double Layer Capacitance (

)
High (due to poor water displacement)Low (indicates thick, dense organic layer)
Inhibition Efficiency (IE% via EIS) ~ 40 - 48%~ 92 - 96%
Corrosion Current Density (

)
Moderately reducedDrastically reduced
Inhibitor Type (via Tafel Slopes) Mixed-type (predominantly cathodic)Mixed-type (anodic and cathodic suppression)
Adsorption Isotherm Langmuir (Weak correlation)Langmuir (Strong correlation,

)
Standard Free Energy of Adsorption

kJ/mol (Physisorption)

kJ/mol (Chemisorption predominates)

Data Interpretation Insight : The significant increase in


 and concomitant decrease in 

for 4-3NAOBA mathematically validates that the nitroaniline functionalization replaces the highly dielectric water layer with a low-dielectric, compact organic barrier.

Standardized Experimental Protocol

A self-validating experimental workflow must sequence non-destructive techniques before destructive ones to prevent artifactual data generation. Follow this methodology to rigorously compare alternative corrosion inhibitors.

Step 1: Substrate Preparation
  • Machine mild steel coupons to standard dimensions (e.g.,

    
     cm).
    
  • Abrade surfaces mechanically using silicon carbide (SiC) paper in successive grades (400 to 2000 grit) to ensure uniform surface roughness.

  • Degrease ultrasonically in absolute ethanol and acetone for 5 minutes each, dry under a cold air stream, and store in a moisture-free desiccator.

Step 2: Electrochemical Cell Setup
  • Utilize a standard three-electrode cell:

    • Working Electrode (WE) : The prepared mild steel coupon (exposed area = 1

      
      ).
      
    • Reference Electrode (RE) : Saturated Calomel Electrode (SCE) equipped with a Luggin capillary to minimize IR drop.

    • Counter Electrode (CE) : Platinum foil or graphite rod.

  • Prepare the corrosive media: 1 M HCl (blank) and 1 M HCl dosed with varying concentrations of MA and 4-3NAOBA.

Step 3: Self-Validating Measurement Sequence
  • Open Circuit Potential (OCP) : Immerse the WE in the test solution for 30–60 minutes until a steady-state thermodynamic potential is achieved. Do not proceed until the drift is less than 2 mV/min.

  • Electrochemical Impedance Spectroscopy (EIS) : Non-destructive. Apply a small sinusoidal AC voltage perturbation (peak-to-peak 10 mV) around the OCP. Sweep the frequency from 100 kHz down to 10 mHz. Extract

    
     and 
    
    
    
    via Nyquist and Bode plots[3].
  • Potentiodynamic Polarization (PDP) : Destructive. Immediately following EIS, polarize the WE from -250 mV to +250 mV vs. OCP at a slow scan rate (e.g., 1 mV/s). Extract

    
    , 
    
    
    
    , and Tafel slopes (
    
    
    ) via Tafel extrapolation.
Step 4: Surface Morphology Verification
  • Remove the coupons post-immersion (typically after 24 hours of exposure at OCP).

  • Clean gently with distilled water and dry.

  • Analyze via Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectroscopy (EDX) to visually and compositionally verify the presence of the inhibitor film (looking for N and extra C peaks in the EDX spectra for the 4-3NAOBA-treated sample).

Workflow Start Metal Coupon Preparation (SiC Grinding, Degreasing) Media Corrosive Media Setup (1 M HCl + Inhibitor) Start->Media Equil OCP Equilibration (30 - 60 mins) Media->Equil EIS EIS Measurement (100 kHz - 10 mHz) Equil->EIS PDP PDP Measurement (±250 mV vs OCP) EIS->PDP Non-destructive first Surface Surface Characterization (SEM / EDX) PDP->Surface Post-polarization

Diagram 2: Logical progression of the self-validating electrochemical testing workflow.

Conclusion

While maleic acid serves as a fundamental building block in organic chemistry[2], it fails to provide robust corrosion protection on its own. The nucleophilic ring-opening reaction of maleic anhydride with 3-nitroaniline yields 4-(3-Nitroanilino)-4-oxobut-2-enoic acid, a significantly superior inhibitor[4][5]. The synergetic integration of the nitroaniline electron density, the augmented hydrophobic volume, and the multiple coordination sites fundamentally transitions the inhibition mechanism from weak, reversible physisorption to highly stable, protective chemisorption.

References
  • ResearchGate. "Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research". Available at:[Link]

  • Science and Technology Indonesia. "Synthesis of Heterocyclic Azo Compound Derivatives". Available at: [Link]

  • ResearchGate. "Theoretical and experimental evaluation of the anticorrosion properties of new Coumarin's derivatives". Available at:[Link]

Sources

Elemental analysis validation for N-(3-nitrophenyl)maleamic acid stoichiometry

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Validation for N-(3-nitrophenyl)maleamic Acid Stoichiometry

Introduction N-(3-nitrophenyl)maleamic acid (Chemical Formula: C₁₀H₈N₂O₅) is a highly functionalized synthetic intermediate featuring an electron-deficient nitroaromatic ring conjugated with a maleamic acid moiety. During its synthesis—typically via the ring-opening of maleic anhydride with 3-nitroaniline—verifying the exact bulk stoichiometry of the isolated powder is critical. Unreacted starting materials, polymorphs, trapped solvents, and trace inorganic salts can severely disrupt downstream pharmaceutical coupling reactions.

While researchers naturally lean toward spectroscopic methods for structural elucidation, confirming bulk macroscopic purity requires an orthogonal approach. As a Senior Application Scientist, I designed this guide to objectively compare Elemental Analysis (EA) against modern alternatives like HRMS and qNMR, providing a self-validating protocol for establishing unquestionable stoichiometric accuracy.

The Analytical Triad: EA vs. qNMR vs. HRMS

To ensure a rigorous standard of purity, analysts must understand the mechanistic causality and limitations dictating the choice of instrument.

  • High-Resolution Mass Spectrometry (HRMS): Ideal for confirming the exact mass (theoretical m/z 236.0433)[1]. However, its ionization efficiency is highly molecule-dependent. Causality of limitation: Because HRMS is blind to non-ionizable macroscopic impurities (such as trapped neutral solvents or inorganic salts), it cannot validate the overall stoichiometric ratio of a bulk sample.

  • Quantitative NMR (qNMR): Operates as a primary ratio method where molecular structure and purity are defined simultaneously[2]. Causality of limitation: Precision relies completely on the analyte being highly soluble, utilizing rigorous relaxation delays (

    
    ), and achieving a Signal-to-Noise (S/N) ratio > 250:1 to dip below a 1% error margin[2]. It completely misses insoluble trace networks.
    
  • CHNS Elemental Analysis (EA): The unshakeable "ground truth" for bulk organic composition[1][3]. For N-(3-nitrophenyl)maleamic acid, EA actively breaks down the whole sample to define the foundational stoichiometric ratios (Theoretical: C: 50.85%, H: 3.41%, N: 11.86% ). Only EA inherently accounts for solvation states and matrix salts.

Table 1. Comparative Performance Matrix for Stoichiometric Validation

Analytical ParameterCHNS Elemental AnalysisQuantitative NMR (qNMR)HRMS (ESI-TOF)
Primary Output Bulk mass % (C, H, N)Molar ratio / absolute purityExact mass / formula ID
Sample Requirement 1.0 – 2.0 mg5.0 – 20.0 mg< 0.1 mg
Validation Threshold ±0.4% absolute discrepancy> 99% purity (S/N > 250:1)< 5 ppm mass error
Sample State Solid or viscous liquidMust be fully solubleMust be ionizable
Destructive? Yes (Flash Combustion)NoYes (Ionization)
Matrix Blind Spots Structural isomersInsoluble inorganic saltsNeutral solvents, salts

Self-Validating Protocol: CHNS Elemental Analysis

To meet the stringent journal acceptance criterion of


 discrepancy[1], the analytical process must be a self-validating closed system. The following methodology utilizes a dynamic flash combustion analyzer (e.g., FlashSmart).

Phase 1: Instrument Validation (The "Blank & Check" Loop)

  • Atmospheric Baseline Subtraction: Run two empty, folded tin (Sn) capsules as initial blanks. This isolates the ambient atmospheric N₂ and CO₂ baseline so the software can actively subtract these interferences from the final integration[4].

  • Calibration Verification: Weigh exactly 1.500 mg of a high-purity reference standard (e.g., Acetanilide or Sulfanilamide). Run this standard as an "unknown"[4]. Causality: If the experimental values deviate from the known theoretical values by more than 0.1%, the system’s Thermal Conductivity Detector (TCD) K-factor requires recalibration before touching your compound.

Phase 2: Sample Execution & Mechanistic Chemistry

  • Weighing & The Causality of Tin: Weigh 1.500 to 2.000 mg of finely pulverized, desiccated N-(3-nitrophenyl)maleamic acid into a lightweight tin capsule using a calibrated microbalance[5][6]. Why Tin? Tin acts as a powerful combustion primer. When introduced to oxygen in the furnace, the oxidation of tin is violently exothermic, temporarily spiking the localized sample temperature from 1020°C to ~1800°C[6]. This thermal shock is mandatory for completely shattering the refractory nitroaromatic rings.

  • Flash Combustion & The NOx Problem: Drop the sealed capsule into the quartz reactor under a steady helium carrier flow, simultaneously firing a volumetric pulse of pure oxygen (99.995%)[7].

  • Reductive Copper Quenching: Crucial Step: The combustion of the compound's nitro group (-NO₂) generates highly variable nitrogen oxides (NOx). The gas stream must pass through a secondary reduction reactor packed with highly active Copper (Cu) wires. The Cu effectively strips the oxygen from the NOx species, reducing them uniformly back to N₂[6].

  • Chromatographic Detection: The refined gases pass through a GC column, eluting strictly as N₂, CO₂, and H₂O[6]. The TCD integrates the peak areas. A successful synthesis is confirmed if the obtained values land strictly between C: 50.45-51.25%, H: 3.01-3.81%, and N: 11.46-12.26% .

Mechanistic Validation Workflow

ValidationWorkflow Syn Synthesized Batch: N-(3-nitrophenyl)maleamic acid HRMS HRMS (ESI-TOF) Is Exact Mass Error < 5 ppm? Syn->HRMS NMR qNMR (1H/13C) Confirm Structural Connectivity & Soluble Purity HRMS->NMR Yes Fail Batch Rejected (Re-crystallize / Dry) HRMS->Fail No EA CHNS Elemental Analysis Tin Capsule Flash Combustion NMR->EA Structure Verified Check Does Bulk Stoichiometry Match Theo ±0.4%? EA->Check Check->Fail No (Salts/Solvent found) Valid Batch Validated (Structure & Bulk Purity) Check->Valid Yes

Stepwise analytical decision tree for verifying exact structure and bulk stoichiometry.

Strategic Recommendations

Relying solely on mass spectrometry and NMR allows macroscopic impurities like inorganic synthesis salts and tightly bound hydrates to bypass detection. A robust drug development workflow demands orthogonally distinct techniques. Employ HRMS to guarantee the molecule exists, utilize qNMR to map its connective geometry, and ultimately execute Flash Combustion Elemental Analysis to prove the bulk powder is stoichiometrically pure.

References

  • Title: An International Study Evaluating Elemental Analysis Source: nih.gov (PMC) URL: 1

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: spectroscopyeurope.com URL: 2

  • Title: An International Study Evaluating Elemental Analysis Source: cardiff.ac.uk URL: 3

  • Title: Thermo FlashSmart CHNS/O Elemental Analyzer SOP Source: iastate.edu URL: 5

  • Title: Elemental microanalysis for C, H, N, S and O Source: uq.edu.au URL: 6

  • Title: Standard Operating Procedure - USGS Publications Warehouse Source: usgs.gov URL: 4

  • Title: Elemental Analysis Techniques Overview Source: scribd.com URL: 7

Sources

Safety Operating Guide

4-(3-Nitroanilino)-4-oxobut-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the intersection of chemical reactivity, human toxicology, and environmental compliance is essential. 4-(3-Nitroanilino)-4-oxobut-2-enoic acid (CAS: 36847-90-2) is a specialized intermediate compound characterized by its nitroaromatic moiety and α,β-unsaturated amide structure[1],[2].

Because specific regulatory documentation for highly specialized intermediates can sometimes lag behind their initial synthesis, safety professionals must extrapolate operational protocols from the compound's functional groups. In this case, the handling and disposal protocols are dictated strictly by the nitroaniline core , which poses severe acute toxicological and environmental risks[3],[4].

This guide provides a comprehensive, causality-driven framework for safely handling, managing, and disposing of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid waste streams in a laboratory or pilot-plant setting.

Part 1: Physicochemical & Hazard Profiling

Effective disposal begins with understanding the chemical behavior of the target molecule. Nitroaromatics are inherently energetic and toxic, requiring rigorous isolation and destruction strategies[5],[6].

Table 1: Hazard Profile & Operational Implications

ParameterData / CharacteristicCausality & Operational Implication
Molecular Identity Molecular Weight: 236.18 g/mol Formula: C10H8N2O5[1]Precise molecular weight is required for stoichiometric waste calculations when neutralizing or scaling up chemical destruction protocols.
Systemic Toxicity High transdermal/inhalation absorption riskThe nitroaromatic motif is metabolized by hepatic enzymes into reactive hydroxylamines, converting hemoglobin (Fe2+) to methemoglobin (Fe3+), leading to systemic hypoxia (cyanosis)[7].
Thermal Instability Exothermic decompositionCompounds containing nitro groups can explosively decompose in uncontrolled fires[7]. Waste must never be subjected to high heat outside of regulated incineration.
Combustion Byproducts Nitrogen Oxides (NOx), COxIncinerating this material releases toxic NOx fumes[8]. Therefore, disposal facilities must utilize specialized scrubbing equipment[4].
Mechanism of Methemoglobinemia

Understanding why we wear specialized PPE is critical. Systemic absorption of nitroaromatics bypasses typical immediate irritation and directly assaults the blood's oxygen-carrying capacity.

ToxicityMechanism Exposure Dermal/Inhalation Exposure to Nitroaromatic Compound Absorption Rapid Systemic Absorption Exposure->Absorption Metabolism Hepatic Nitroreductase Metabolism Absorption->Metabolism Intermediate Reactive Hydroxylamine Intermediates Metabolism->Intermediate Hemoglobin Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) Intermediate->Hemoglobin Hypoxia Tissue Hypoxia & Cyanosis (Methemoglobinemia) Hemoglobin->Hypoxia

Mechanism of nitroaromatic-induced methemoglobinemia.

Part 2: Preparatory Safety & Containment Logistics

Before generating waste, the logistical pipeline for its disposal must be established. This is a self-validating safety system: you do not open the reagent until the waste container is prepped.

Step-by-Step Laboratory Containment Protocol
  • Atmospheric Control: Perform all transfers, weighings, and reactions involving 4-(3-Nitroanilino)-4-oxobut-2-enoic acid inside a certified chemical fume hood to prevent aerosolized dust inhalation[9].

  • PPE Layering:

    • Hands: Double-glove with heavy-duty nitrile. Rationale: Nitroanilines can permeate thin latex or low-density gloves over time[5],[7].

    • Body: Tyvek sleeves over a standard lab coat to prevent wrist exposure.

    • Eyes: Splash goggles (safety glasses are insufficient if dust is generated).

  • Primary Containment Vessel: Select a High-Density Polyethylene (HDPE) or glass waste container. Ensure it is equipped with a secure, vapor-tight lid. Do not use metal containers due to the potential for corrosive degradation or trace metal-catalyzed degradation of the nitro compound.

Part 3: Operational Waste Disposal Workflow

Disposing of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid is not as simple as placing it in a general organic waste bin. It must be isolated to prevent dangerous cross-reactions and processed through specialized channels[4].

Step 1: Segregation & Isolation
  • Rule of Incompatibility: Strictly isolate this chemical from strong oxidizing agents, strong bases, and reducing agents[4]. Mixing a nitroaromatic with a reducing agent in a waste carboy can initiate uncontrolled, exothermic reduction reactions.

  • Solid vs. Liquid: Maintain separate containers for solid powder waste and liquid solvent waste.

Step 2: Regulatory Labeling
  • Label the container explicitly: "Hazardous Waste: Toxic, Nitroaromatic Organic (4-(3-Nitroanilino)-4-oxobut-2-enoic acid)" [5].

  • Mark the accumulation start date. By RCRA (Resource Conservation and Recovery Act) standards, waste must generally be removed within 90 to 180 days of this date, depending on your facility's generator status.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Store the sealed container in a designated SAA with secondary containment (e.g., a chemically resistant tray) to catch accidental ruptures[5].

  • Ensure the SAA is cool, dry, and actively ventilated[3],[9].

Step 4: Final Destruction by Licensed Contractor
  • The Incineration Imperative: Under no circumstances should this material be disposed of in standard municipal waste or flushed down drains, as it is highly toxic to aquatic environments[8],[9].

  • Scrubber Requirement: The material must be shipped to a licensed hazardous waste destruction plant. The contractor must utilize a controlled chemical incinerator equipped with an afterburner and an alkaline flue gas scrubber [3],[4]. Rationale: The extreme heat breaks down the carbon framework, but the high nitrogen content yields nitrogen oxides (

    
    ). The scrubber neutralizes these acidic, toxic gases before they are released into the atmosphere.
    

WasteWorkflow Gen Waste Generation (Solid or Solvent Mix) Seg Chemical Segregation (Isolate from Oxidizers) Gen->Seg Cont HDPE Containment & Tight Sealing Seg->Cont Lab Regulatory Labeling & Dating Cont->Lab Stor Secondary Containment (Ventilated SAA) Lab->Stor Pick Licensed Contractor Pickup & Transport Stor->Pick Inc High-Temp Incineration (Afterburner + Scrubber) Pick->Inc

Step-by-step logistical workflow for nitroaromatic waste disposal.

Part 4: Emergency Spill & Cleanup Contingency

A comprehensive operational plan requires a contingency for accidental environmental release.

  • Immediate Evacuation & Ventilation: If a significant spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Ensure the room's negative pressure ventilation is operating at maximum capacity[8].

  • Containment: Do not dry-sweep powdered 4-(3-Nitroanilino)-4-oxobut-2-enoic acid, as this aerosolizes the toxic dust. Instead, gently cover the spill with a damp absorbent pad or lightly mist the solid with a compatible solvent (e.g., water or ethanol) to suppress dust formation[9].

  • Mechanical Recovery: Using non-sparking tools, scoop the dampened material and the absorbent pads into a dedicated hazardous waste bucket[3].

  • Decontamination: Wash the contaminated surface thoroughly with soap and plenty of water, collecting all wash-water as hazardous waste[7].

References

1.[1] Fine Technology Industries. 4-(3-NITROANILINO)-4-OXOBUT-2-ENOIC ACID | CAS: 36847-90-2 Chemical Information. Retrieved from: 2.[2] ChemicalBook. 4-(3-NITROANILINO)-4-OXOBUT-2-ENOIC ACID Properties. Retrieved from: 3.[3] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-NITROANILINE HYDROCHLORIDE. Retrieved from: 4.[4] TCI Chemicals. SAFETY DATA SHEET: 4-Nitroaniline (Section 13: Disposal considerations). Retrieved from: 5.[8] Elemental Microanalysis. Safety Data Sheet: 4-NITROANILINE. Retrieved from: 6.[5] BenchChem. Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals. Retrieved from: 7.[7] New Jersey Department of Health. Hazardous Substance Fact Sheet: p-NITROANILINE. Retrieved from: 8.[9] Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Retrieved from: 9.[6] Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Potential for Human Exposure to Nitroaromatic Compounds. Retrieved from:

Sources

Personal protective equipment for handling 4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling of chemical intermediates in drug development requires a rigorous understanding of the molecule’s fundamental structural hazards. 4-(3-Nitroanilino)-4-oxobut-2-enoic acid (CAS: 36847-90-2) is a complex, bifunctional solid that poses acute systemic and localized risks.

This guide provides researchers and laboratory personnel with an immediate, self-validating operational and logistical framework for safely manipulating this compound. By moving beyond standard safety data sheets to explain the causality behind our protective choices, we equip your laboratory with the exact mechanistic knowledge required to prevent both acute poisoning and long-term sensitization.

The Dual Mechanistic Hazards: A Structural Perspective

To implement effective engineering controls and PPE, scientists must understand how the molecular subunits of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid interact with human biology. This molecule presents a "dual-threat" profile driven by two distinct structural moieties:

  • The 3-Nitroaniline Moiety (Systemic Toxicity): Aromatic amines are highly lipophilic, enabling them to easily bypass standard latex barriers and the skin's stratum corneum. Once systemically absorbed, the nitro group undergoes hepatic reduction to an N-hydroxylamine metabolite. This reactive intermediate oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), producing methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to systemic hypoxia and clinical cyanosis 1.

  • The Oxobut-2-Enoic Acid Moiety (Local Toxicity & Sensitization): This functional group contains an α,β-unsaturated carbonyl, chemically recognized as a Michael acceptor. Rather than acting as an indiscriminate corrosive, it functions as a "soft" electrophile that specifically seeks out soft biological nucleophiles 2. Through a hetero-Michael addition reaction, it covalently binds to the free thiol (-SH) groups of cysteine residues in cellular proteins. This irreversible protein adduction depletes local glutathione stores and acts as a potent hapten, triggering severe allergic contact dermatitis and rapid skin sensitization 3.

ToxicityMechanisms cluster_0 Pathway A: Systemic Toxicity cluster_1 Pathway B: Local Toxicity & Sensitization Compound 4-(3-Nitroanilino)-4-oxobut-2-enoic acid Nitro Nitroaniline Moiety Compound->Nitro Enoic α,β-Unsaturated Carbonyl Compound->Enoic Metab N-hydroxylamine Metabolite Nitro->Metab Hepatic Reduction Hb Hemoglobin (Fe2+) Oxidation Metab->Hb Oxidative Stress MetHb Methemoglobinemia (Fe3+) Cyanosis / Hypoxia Hb->MetHb Michael Michael Acceptor (Soft Electrophile) Enoic->Michael Adduct Covalent Binding to Protein Thiols (Cysteine) Michael->Adduct Nucleophilic Attack Sensitization Skin Sensitization & Allergic Contact Dermatitis Adduct->Sensitization

Dual toxicity pathways of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid detailing mechanistic hazards.

Quantitative Safety Parameters & Tolerances

To contain these hazards, laboratory environmental parameters must be actively monitored against the following established limits:

ParameterQuantitative StandardCausality & Targeted Mitigation
Airflow Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Prevents the dry powder from escaping primary containment, neutralizing the respiratory sensitization threat.
Glove Thickness ≥ 0.11 mm (Inner), ≥ 0.15 mm (Outer)Provides sufficient time-delay against chemical breakthrough of lipophilic amines; permits safe outer-glove doffing.
Exposure Limit (OEL) ~ 3 mg/m³ (TWA)Adheres to safe inhalation benchmarks based on closely related isomer models (p-Nitroaniline) 4.
Flush Duration 15 Minutes ContinuousMechanically removes stubborn lipophilic solid aggregates and hydrolyzes non-covalently bound residues on skin/eyes.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling 4-(3-Nitroanilino)-4-oxobut-2-enoic acid. The following protective array is logically derived from the compound's electrophilic and permeation profile:

Equipment CategoryRequired SpecificationMechanistic Causality (Why this specific gear?)
Hand Protection Double-layered Nitrile or Neoprene gloves.Latex is strictly prohibited. Aromatic amines rapidly diffuse through latex. Double-layering prevents transdermal absorption if the outer glove is compromised or contaminated during weighing.
Eye/Face Protection ANSI Z87.1 / EN 166 tightly fitting chemical safety goggles.Aerosolized dust acts as a Michael acceptor 5. Standard safety glasses with side gaps allow dust to deposit onto the cornea, causing covalent adduction to eye proteins.
Respiratory N95 / P100 particulate respirator (if manipulated outside an isolator).Alveolar capillaries absorb fine nitroaromatic dust directly into the bloodstream in seconds, precipitating rapid-onset methemoglobinemia.
Body Protection Disposable Tyvek® suit or closed-front Nomex laboratory coat.Prevents fine powder from embedding in the woven fibers of street clothing, which routinely causes delayed, continuous transdermal exposure.

Standard Operating Procedure: Handling & Transfer Workflow

This step-by-step workflow isolates the chemical interface to prevent friction, static dispersion, and cross-contamination.

Step 1: Engineering Control Verification

  • Check the continuous monitor on your Class II Biological Safety Cabinet or chemical fume hood to confirm a face velocity within the 0.4–0.6 m/s threshold.

  • Pre-place all necessary solvents, antistatic weighing boats, and a grounded metal spatula inside the hood to prevent breaking the air curtain repeatedly.

Step 2: Donning the PPE Array

  • Put on the Tyvek® suit or closed-front coat.

  • Don the inner nitrile gloves (≥ 0.11 mm thickness).

  • Affix the N95/P100 respirator and perform a negative pressure seal check.

  • Put on the chemical goggles.

  • Don the outer nitrile gloves, ensuring the cuffs are pulled firmly over the sleeves of the protective suit.

Step 3: Transfer and Weighing

  • Use a grounded metallic spatula. Do not use plastic spatulas. Plastic generates electrostatic charges that can violently aerosolize fine powders containing Michael acceptors into the breathing zone.

  • Transfer the solid deliberately; avoid scraping motions that grind the material.

Step 4: Solubilization & Capping

  • Introduce the organic solvent (e.g., DMSO, DMF) directly to the sample while it remains inside the primary containment zone.

  • Seal the vial containing the resulting solution tightly with a PTFE-lined cap before moving it outside the fume hood.

Step 5: Decontamination & Doffing Sequence

  • Inside the hood, wipe the balance pan, spatulas, and surrounding bench with disposable cloths dampened with a 70% Ethanol / 30% Water solution. Dry sweeping is strictly prohibited as it will aerosolize the toxic solid.

  • Remove outer gloves inside the hood and discard them into a designated chemical solid waste bin.

  • Step away from the hood. Remove the goggles, respirator, and suit.

  • Finally, remove the inner gloves. Immediately wash hands and forearms with soap and water (water alone will not dissolve lipophilic amine residues).

Hazardous Waste & Disposal Plan

Due to its environmental persistence and aquatic toxicity, 4-(3-Nitroanilino)-4-oxobut-2-enoic acid must be treated as highly regulated hazardous waste:

  • Solid Waste: All contaminated wipes, weighing boats, and PPE must be sealed in heavy-duty poly bags, placed in a secondary rigid container, and clearly labeled: "TOXIC SOLID / AROMATIC AMINE / SENSITIZER".

  • Liquid Waste: Solvent solutions must be isolated in a dedicated halogenated/non-halogenated waste carboy (depending on the solvent used). Do not mix with acid waste, as unexpected exotherms may vaporize the compound.

  • Environmental Prohibition: Never flush powder or solvent solutions down laboratory sinks.

Emergency Response Protocol

Intervening immediately with the correct neutralizing action dictates the clinical outcome.

  • Skin/Eye Contact (Covalent Binding Threat): Flood the affected area immediately at the nearest safety shower or eyewash station for a minimum of 15 continuous minutes. Use soap aggressively on the skin, as the compound is highly lipophilic. Remove contaminated clothing while under the shower.

  • Inhalation (Methemoglobinemia Threat): Relocate the victim to fresh air immediately. Monitor the patient for cyanosis —a distinct bluish or purplish discoloration of the lips, nail beds, and mucous membranes indicating severe oxygen starvation.

  • Medical Intervention: If cyanosis or difficulty breathing is observed, administer 100% supplemental oxygen and contact emergency medical services immediately. Alert the medical team that the patient has been exposed to a nitroaniline derivative so they can prepare intravenous Methylene Blue , the standard clinical antidote for chemically induced methemoglobinemia.

References

  • Health and safety considerations for handling 3-Nitroaniline - Benchchem. 1

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PubMed Central (NIH). 2

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - ACS Publications. 3

  • 4-Nitroaniline - Safety Data Sheet - West Liberty University / Sigma-Aldrich. 4

  • Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain - PubMed. 5

Sources

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